

A Comparative Analysis of PD 140376 Binding to the CholecystokininB/Gastrin Receptor

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Compound of Interest					
Compound Name:	PD 140376				
Cat. No.:	B1679104		Get Quote		

This guide provides a detailed comparison of the binding characteristics of **PD 140376**, a potent and selective antagonist for the cholecystokininB (CCK-B)/gastrin receptor, with an alternative compound, L-365,260. The information presented is intended for researchers, scientists, and drug development professionals working on CCK-B receptor-targeted therapies.

Quantitative Binding Data Comparison

The binding affinities (Kd) and receptor densities (Bmax) of [3H]**PD 140376** and [3H]L-365,260 for the CCK-B/gastrin receptor in guinea pig tissues are summarized in the table below. This data, derived from Scatchard analysis of radioligand binding assays, allows for a direct comparison of these two selective antagonists.

Radioligand	Tissue	Kd (nM)	Bmax (fmol/mg protein)	Reference
[3H]PD 140376	Guinea Pig Cerebral Cortex	0.1-0.2	119	[1]
[3H]PD 140376	Guinea Pig Gastric Fundic Mucosa	0.1-0.2	296	[1]
[3H]L-365,260	Guinea Pig Brain Membranes	2.3	Not Reported	[2]



Key Observations:

- [3H]**PD 140376** exhibits a significantly higher affinity (lower Kd value) for the CCK-B/gastrin receptor compared to [3H]L-365,260 in guinea pig brain tissue.[1][2]
- The density of CCK-B/gastrin receptors, as indicated by the Bmax value, is considerably higher in the guinea pig gastric fundic mucosa than in the cerebral cortex.[1]

Experimental Protocols

The following is a generalized protocol for a radioligand binding assay used to determine the binding characteristics of compounds like **PD 140376**.

- 1. Membrane Preparation:
- Tissues (e.g., guinea pig cerebral cortex or gastric mucosa) are dissected and homogenized in a cold buffer solution.
- The homogenate is centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer.
- 2. Radioligand Binding Assay:
- A constant concentration of the radiolabeled ligand (e.g., [3H]PD 140376) is incubated with aliquots of the membrane preparation in the presence of increasing concentrations of the unlabeled competitor compound (for competition binding assays) or buffer alone (for saturation binding assays).
- To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled ligand known to saturate the receptors.
- The incubation is carried out at a specific temperature for a duration sufficient to reach equilibrium.
- 3. Separation of Bound and Free Radioligand:
- The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
- The filters are washed with ice-cold buffer to remove any unbound radioligand.
- 4. Quantification of Radioactivity:

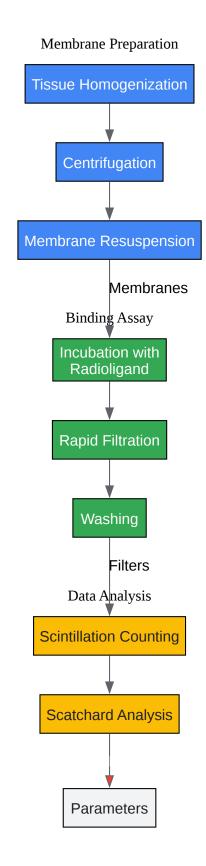


- The radioactivity retained on the filters is measured using a liquid scintillation counter.
- 5. Data Analysis:
- Specific binding is calculated by subtracting the non-specific binding from the total binding.
- The binding data is then analyzed using Scatchard analysis or, more commonly, non-linear regression analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Visualizing the Experimental Workflow and Analysis

The following diagrams illustrate the key processes involved in a typical radioligand binding experiment and the subsequent Scatchard analysis.





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Radioligand Binding Experimental Workflow



Scatchard Plot

Derived Parameters

Slope = -1/Kd

X-intercept = Bmax

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Scatchard Plot Analysis

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References

- 1. [3H]PD 140376: a novel and highly selective antagonist radioligand for the cholecystokininB/gastrin receptor in guinea pig cerebral cortex and gastric mucosa PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the binding of [3H]L-365,260: a new potent and selective brain cholecystokinin (CCK-B) and gastrin receptor antagonist radioligand PubMed [pubmed.ncbi.nlm.nih.gov]
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